molecular formula C20H24N6O2S B4676772 3-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

3-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No. B4676772
M. Wt: 412.5 g/mol
InChI Key: OHBRKKOACBRZSF-UHFFFAOYSA-N
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Description

The compound “3-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a piperazine ring and a pyrazole ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of the sulfonyl group attached to the piperazine ring and the pyrazole ring attached to the pyridazine ring are notable features .


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, compounds with similar structures have been studied. For example, hydrazine-coupled pyrazoles have been evaluated for their antileishmanial and antimalarial activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, it is likely to have a high molecular weight and complex 3D structure .

Scientific Research Applications

Tuberculosis Treatment

Imidazole-containing compounds have shown promise against Mycobacterium tuberculosis. While not directly studied for this purpose, the compound’s structural features (including the imidazole ring) warrant investigation. Researchers could explore its anti-tubercular activity, possibly comparing it to reference drugs like rifampicin .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, characterization, and potential biological activities. Given the biological activities observed for similar compounds, it may be of interest to explore its potential as a therapeutic agent .

properties

IUPAC Name

3-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-15-4-5-18(14-16(15)2)29(27,28)25-12-10-24(11-13-25)19-6-7-20(22-21-19)26-9-8-17(3)23-26/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBRKKOACBRZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
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3-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

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